Calgon

概述

描述

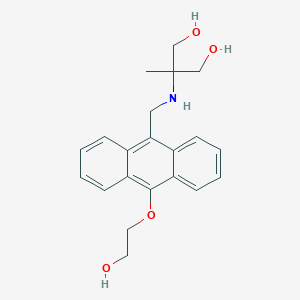

SODIUM HEXAMETAPHOSPHATE, also known as sodium hexametaphosphate, is a chemical compound that consists of a mix of polymeric metaphosphates. It is a hexamer that contains repeated units of sodium metaphosphate (NaPO₃)₆. This compound is soluble in water and is commonly used as a water softener to reduce the effects of hard water by removing or masking the effect of dissolved ions .

科学研究应用

Sodium hexametaphosphate has a wide range of applications in various fields:

Chemistry: Used as a dispersing agent in the production of ceramics and enamels.

Biology: Employed in the preparation of solutions for biological research.

Medicine: Utilized in toothpaste to reduce tartar formation.

Industry: Applied in water treatment to prevent scale formation and corrosion in pipes and equipment.

作用机制

Target of Action

SHMP primarily targets calcium and magnesium ions in water . It acts as a sequestrant, binding these ions to reduce water hardness . In addition, it targets metal ions, particularly alkali metal ions, preventing the precipitation of hardly soluble salts of alkali metal .

Mode of Action

SHMP interacts with its targets by forming soluble complexes . This interaction reduces the hardness of water by sequestering calcium and magnesium ions . It also acts as a dispersant, facilitating the suspension of solids in solutions .

Biochemical Pathways

This process involves the increase in cytoplasmic calcium concentration, leading to various intracellular changes .

Pharmacokinetics

It is known that shmp is highly soluble in water , which could influence its bioavailability.

Result of Action

The primary result of SHMP’s action is the softening of water, which is achieved by reducing the concentration of calcium and magnesium ions . In addition, it prevents iron and copper staining in water . In the context of mammalian cells, SHMP can induce a rise in calcium concentration, leading to the formation of pronuclei and the development of two-cell embryos .

Action Environment

The action of SHMP can be influenced by environmental factors. For instance, it is more effective in a well-ventilated area . Moreover, the pH of the solution can affect its performance. Sodium carbonate is sometimes added to SHMP to raise the pH to 8.0–8.6, which produces a number of SHMP products used for water softening and detergents .

准备方法

Synthetic Routes and Reaction Conditions

Sodium hexametaphosphate is synthesized through a thermal process involving monosodium orthophosphate. Initially, monosodium orthophosphate is heated to generate sodium acid pyrophosphate: [ 2NaH₂PO₄ \rightarrow Na₂H₂P₂O₇ + H₂O ] Further heating of sodium acid pyrophosphate results in the formation of sodium hexametaphosphate: [ 3Na₂H₂P₂O₇ \rightarrow (NaPO₃)₆ + 3H₂O ] This process involves rapid cooling to stabilize the hexametaphosphate structure .

Industrial Production Methods

In industrial settings, sodium hexametaphosphate is produced by heating a mixture of soda ash and food-grade phosphoric acid. The resulting product is a complex phosphate glass that consists of a distribution of polyphosphate chain lengths .

化学反应分析

Types of Reactions

Sodium hexametaphosphate undergoes hydrolysis in aqueous solutions, particularly under acidic conditions and heat, to form sodium trimetaphosphate and sodium orthophosphate . The compound can also react with calcium and magnesium ions in hard water to form soluble complexes, thereby preventing the formation of scale and deposits .

Common Reagents and Conditions

Hydrolysis: Occurs in the presence of water, especially under acidic conditions.

Complex Formation: Reacts with calcium and magnesium ions in hard water.

Major Products Formed

Hydrolysis Products: Sodium trimetaphosphate and sodium orthophosphate.

Complex Formation Products: Soluble complexes with calcium and magnesium ions.

相似化合物的比较

Similar Compounds

- Sodium trimetaphosphate

- Tetrasodium pyrophosphate

- Pentasodium triphosphate

Uniqueness

Sodium hexametaphosphate is unique due to its ability to form long-chain polyphosphate structures, which enhances its effectiveness as a water softener and dispersing agent. Its high solubility in water and ability to form stable complexes with multivalent cations make it particularly valuable in industrial and household applications .

属性

CAS 编号 |

10124-56-8 |

|---|---|

分子式 |

H6NaO18P6 |

分子量 |

502.87 g/mol |

IUPAC 名称 |

hexasodium;2,4,6,8,10,12-hexaoxido-1,3,5,7,9,11-hexaoxa-2λ5,4λ5,6λ5,8λ5,10λ5,12λ5-hexaphosphacyclododecane 2,4,6,8,10,12-hexaoxide |

InChI |

InChI=1S/Na.H6O18P6/c;1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19/h;(H,1,2)(H,3,4)(H,5,6)(H,7,8)(H,9,10)(H,11,12) |

InChI 键 |

FVFHXLBTPAOQHD-UHFFFAOYSA-N |

SMILES |

[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

规范 SMILES |

OP1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)O)O)O)O)O.[Na] |

Key on ui other cas no. |

10124-56-8 |

物理描述 |

Dry Powder; Liquid; NKRA |

相关CAS编号 |

14550-21-1 |

同义词 |

Calgon polymetaphosphate sodium hexametaphosphate sodium polymetaphosphate |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: SODIUM HEXAMETAPHOSPHATE acts as a dispersing agent by increasing the electrostatic repulsion between soil particles. It achieves this by adsorbing onto the negatively charged surfaces of clay particles, neutralizing their charge, and preventing them from aggregating. [, , , , ] This allows for accurate particle size analysis using methods like the hydrometer and pipette methods. [, , , , ]

A: SODIUM HEXAMETAPHOSPHATE can inhibit the precipitation of calcium carbonate, commonly known as limescale, by complexing with calcium ions in solution. [, , , ] This prevents the formation of insoluble calcium carbonate deposits and is the basis for its use as a water softener.

A: The molecular formula of SODIUM HEXAMETAPHOSPHATE is (NaPO3)6, and its molecular weight is 611.77 g/mol. []

A: While the provided papers don't include specific spectroscopic data, researchers typically characterize SODIUM HEXAMETAPHOSPHATE using techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide insights into the compound's structure, bonding, and interactions with other molecules. [, ]

A: The effectiveness of SODIUM HEXAMETAPHOSPHATE as a dispersing agent can vary significantly depending on soil type, particularly clay content and mineralogy, as well as the pH of the solution. [, , , ] Researchers recommend optimizing the concentration of SODIUM HEXAMETAPHOSPHATE and the agitation method based on the specific soil being analyzed. [, , , ]

A: While SODIUM HEXAMETAPHOSPHATE has been used to remove calcareous accretions, research suggests that it can damage the patina (protective layer) of copper objects. [] Alternative cleaning agents like sodium tripolyphosphate (STPP) have been proposed as safer options for this application. []

A: Studies indicate that SODIUM HEXAMETAPHOSPHATE is not effective in removing THMs from water. [] Activated carbons, particularly bituminous and coconut-based carbons, have shown higher adsorption capacities for THMs like chloroform and bromoform. []

ANone: SODIUM HEXAMETAPHOSPHATE is not typically used as a catalyst and the provided research doesn't mention any catalytic applications for this compound. Its primary applications revolve around its properties as a dispersing agent, water softener, and corrosion inhibitor.

ANone: The provided research primarily focuses on experimental investigations of SODIUM HEXAMETAPHOSPHATE's properties and applications. Computational chemistry approaches like molecular modeling and QSAR studies could provide further insights into its structure-activity relationships and optimize its performance in various applications.

A: Research suggests that the chain length of polyphosphates influences their dispersing efficiency. [, , , ] Shorter chain polyphosphates, like sodium tripolyphosphate, may exhibit different dispersing properties compared to longer chain polyphosphates like SODIUM HEXAMETAPHOSPHATE.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。